N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
The compound “N~2~-(4-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide” is an amide derivative with three different aromatic substituents attached to the nitrogen atom: a 4-bromophenyl group, a 2-ethylphenyl group, and a phenylsulfonyl group. The presence of these groups could potentially confer interesting chemical and physical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings from the phenyl groups, a sulfonyl group (-SO2-), and an amide group (-CONH-). The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the 4-bromophenyl group could be substituted in a nucleophilic aromatic substitution reaction. The amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl and amide groups could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. The aromatic rings could participate in pi stacking interactions with other aromatic systems, and the polar sulfonyl and amide groups could form hydrogen bonds with other molecules .
Future Directions
The future directions for research on this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-2-17-8-6-7-11-21(17)24-22(26)16-25(19-14-12-18(23)13-15-19)29(27,28)20-9-4-3-5-10-20/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFAICRCKORVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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